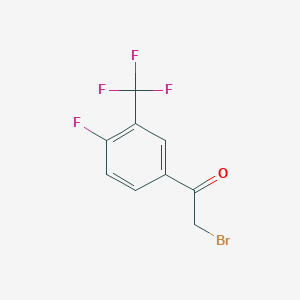

4-Fluoro-3-(trifluoromethyl)phenacyl bromide

描述

4-Fluoro-3-(trifluoromethyl)phenacyl bromide (CAS 537050-14-9) is a fluorinated aromatic ketone derivative with the molecular formula C₉H₅BrF₄O and a molecular weight of 285.04 g/mol . Its structure features a phenacyl bromide backbone substituted with fluorine at the 4-position and a trifluoromethyl group at the 3-position. This compound is widely utilized in organic synthesis, particularly in the preparation of heterocyclic compounds (e.g., thiazoles ) and intermediates for plant disease control agents . Its electron-withdrawing substituents enhance reactivity in nucleophilic substitution and condensation reactions, making it valuable in pharmaceuticals and agrochemicals.

属性

IUPAC Name |

2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNOSKWLVXNWEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381134 | |

| Record name | 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537050-14-9 | |

| Record name | 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4'-fluoro-3'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions:

- Reactants :

- 10 mmol of 4-fluoro-3-(trifluoromethyl)acetophenone

- 11 mmol of NBS

- Solvent : Ethyl acetate (35 mL)

- Catalyst : Amberlyst 15 ion exchange resin (1 g)

- Temperature : 40°C

Procedure:

- Dissolve the acetophenone and NBS in ethyl acetate.

- Add Amberlyst 15 resin as the catalyst.

- Heat the reaction mixture to 40°C and monitor progress using thin-layer chromatography (TLC).

- After completion, filter the solution to remove the resin.

- Evaporate the filtrate to dryness.

- Purify the crude product using column chromatography with petroleum ether/dichloromethane as eluent.

Yield:

The reaction yields white crystals of 4-fluoro-3-(trifluoromethyl)phenacyl bromide with an efficiency of approximately 87% .

General Bromination Techniques

In addition to NBS-mediated bromination, general bromination techniques can be applied to synthesize this compound. These methods typically involve:

Reactants:

- A brominating agent such as molecular bromine or hydrobromic acid.

- A precursor ketone, such as 4-fluoro-3-(trifluoromethyl)acetophenone .

Solvents:

Common solvents include dichloromethane or acetonitrile, which facilitate the reaction by dissolving both reactants effectively.

Catalysts:

Acidic catalysts like sulfuric acid or Lewis acids such as aluminum chloride may be employed to enhance the reaction rate.

Purification:

Post-reaction purification is typically performed through recrystallization or chromatography to isolate the brominated product.

Experimental Data and Observations

| Parameter | Value/Details |

|---|---|

| Molecular Formula | C9H5BrF4O |

| Molecular Weight | 285.03 g/mol |

| Reaction Temperature | 40°C |

| Catalyst Used | Amberlyst 15 ion exchange resin |

| Solvent | Ethyl acetate |

| Purification Method | Column chromatography |

| Yield | ~87% |

化学反应分析

4-Fluoro-3-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

Oxidation reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids under appropriate conditions.

Reduction reactions: It can be reduced to form corresponding alcohols or hydrocarbons.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Organic Synthesis

Role as an Intermediate:

4-Fluoro-3-(trifluoromethyl)phenacyl bromide serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique electronic properties, imparted by the trifluoromethyl and fluoro substituents, enhance its reactivity and make it suitable for various chemical transformations.

Synthetic Pathways:

The compound can be utilized in multiple synthetic pathways, including:

- Electrophilic Aromatic Substitution: The electron-withdrawing effects of the trifluoromethyl group increase the electrophilicity of the aromatic ring, facilitating substitution reactions.

- Nucleophilic Addition Reactions: The carbonyl functionality allows for nucleophilic attack, leading to the formation of diverse derivatives.

Biological Studies

Anticancer Activity:

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This inhibition can lead to reduced cell proliferation, making it a candidate for anticancer therapies.

Antimicrobial Properties:

The compound has demonstrated antimicrobial activity against various bacteria and fungi. Preliminary studies indicate that it can serve as a potential lead for developing new antimicrobial agents.

| Activity Type | Target Organism/Enzyme | Effect | Reference |

|---|---|---|---|

| Anticancer | CDK6 | Inhibition of cell proliferation | |

| Antimicrobial | Gram-positive bacteria | Zone of inhibition (IZD) measured | |

| Antimicrobial | Fungi | Zone of inhibition (IZD) measured |

Material Science

Development of Novel Materials:

In material science, this compound is employed in the formulation of advanced materials with specific electronic and optical properties. Its unique structure allows for the creation of polymers and coatings that exhibit enhanced thermal and chemical resistance.

Fluorescent Probes:

The compound serves as a building block for synthesizing fluorescent probes used in biological imaging and diagnostics. These probes enable better visualization of cellular processes, aiding in various research applications.

Case Studies and Research Findings

Anticancer Research:

A study focusing on phenacyl bromide derivatives found that modifications in the trifluoromethyl group significantly enhanced their potency against cancer cell lines. The presence of the trifluoromethyl moiety was critical in increasing lipophilicity and cellular uptake, leading to improved therapeutic efficacy.

Antimicrobial Studies:

In comparative studies, this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, suggesting its potential as a lead compound for new antibiotics.

Mechanistic Insights

Further investigations revealed that the compound's interaction with CDK6 leads to cell cycle arrest at the G1 phase, inhibiting tumor growth in vitro and in vivo models.

作用机制

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide involves its ability to act as an electrophile in chemical reactions. The bromine atom is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various substituted products . The compound can also participate in oxidation and reduction reactions, further expanding its utility in chemical synthesis .

相似化合物的比较

4-Fluorophenacyl Bromide

- Structure : Lacks the trifluoromethyl group at the 3-position (molecular formula C₈H₆BrFO ).

- Reactivity : Less electron-deficient due to the absence of the trifluoromethyl group, leading to slower reaction kinetics in nucleophilic substitutions compared to the target compound .

- Applications: Primarily used in synthesizing non-fluorinated aromatic ketones and as a photoaffinity labeling agent .

4-Bromo-3-(trifluoromethyl)phenacyl Bromide (CAS 1523196-85-1)

- Structure : Contains an additional bromine atom at the 4-position (molecular formula C₉H₅Br₂F₃O ; MW 345.94 g/mol) .

- Reactivity : The bromine substituent increases steric hindrance and may reduce solubility in polar solvents.

- Applications : Used in specialized halogenation reactions where dual bromine substitution is required .

3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl Bromide

4-(Trifluoromethyl)phenacyl Bromide (CAS 10242-12-3)

- Structure : Lacks the 4-fluoro substituent (molecular formula C₉H₆BrF₃O ) .

- Reactivity : Reduced electron-withdrawing effects compared to the target compound, leading to lower stability in acidic conditions.

- Applications : Intermediate in agrochemical synthesis, but less effective in fluorinated drug candidates .

Comparative Analysis Table

Research Findings and Reactivity Insights

- Electronic Effects : The 4-fluoro and 3-trifluoromethyl groups in the target compound create a strong electron-deficient aromatic ring, accelerating reactions like nucleophilic substitution (e.g., with thiocarbamic acid to form thiazoles ).

- Solubility: The target compound is soluble in DMSO and methanol but requires storage at -20°C to prevent degradation . In contrast, non-fluorinated analogs (e.g., phenacyl bromide) exhibit higher solubility in chloroform .

- Synthetic Utility : Compared to 4-fluoro-3-bromophenacyl bromide (used in Reference Preparation Example 7-1 ), the trifluoromethyl group in the target compound enhances electrophilicity, enabling efficient coupling with sulfur-containing reagents .

生物活性

4-Fluoro-3-(trifluoromethyl)phenacyl bromide is an organic compound characterized by its unique trifluoromethyl and fluorine substituents, which enhance its reactivity and potential applications in various biochemical contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and synthesis.

- Molecular Formula : C10H6BrF4O

- Molecular Weight : 285.03 g/mol

- Physical Appearance : White to light yellow solid, typically in powder or crystalline form.

The presence of fluorine atoms in the structure is significant due to their electronegativity, which can stabilize reactive intermediates and influence biological interactions.

Research indicates that this compound acts primarily as an electrophile, allowing it to participate in various biochemical pathways. Its interactions with biological systems are being studied for potential drug development applications. The compound's ability to inhibit specific enzymes involved in critical cellular processes positions it as a valuable tool for understanding enzyme functions and mechanisms .

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, thiazole derivatives containing similar fluorinated structures have demonstrated significant antibacterial and antifungal activities against various pathogens. The biological activity is often measured by the diameter of inhibition zones in microbial cultures, revealing the compound's potential effectiveness against both Gram-positive and Gram-negative bacteria .

| Compound Type | Activity Type | Reference |

|---|---|---|

| Thiazole Derivatives | Antibacterial | |

| Trifluoromethyl Compounds | Antifungal | |

| Electrophilic Compounds | Enzyme Inhibition |

Case Studies

- Anticancer Potential : A study evaluated the antiproliferative effects of thiazole-linked hybrids derived from phenacyl bromides. The most potent derivative showed IC50 values of 0.16 μM against MCF-7 breast cancer cells, indicating a strong potential for further development as an anticancer agent .

- Antifungal Efficacy : Another investigation highlighted a derivative that displayed remarkable inhibitory activity against Candida zeylanoides with an IC50 value of 250 μg/mL, surpassing standard antifungal agents like ketoconazole .

Synthesis

The synthesis of this compound typically involves the bromination of 4-Fluoro-3-(trifluoromethyl)acetophenone under controlled conditions using bromine or bromine-containing reagents. Subsequent purification steps such as recrystallization or chromatography are crucial for achieving high yields and purity .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-fluoro-3-(trifluoromethyl)phenacyl bromide, and how can intermediates be characterized?

- Methodological Answer : A common synthetic route involves the reaction of thiocarbamic acid O-ethyl with this compound under reflux conditions (85°C, 5 hours in ethanol), followed by treatment with Lawesson’s reagent in toluene at 110°C for 8 hours. The intermediate compound (MC1-1) can be purified via silica gel column chromatography and characterized using H-NMR (CDCl: δ 7.76–7.32 ppm for aromatic protons, 6.73 ppm for a singlet proton) .

Q. How is H-NMR spectroscopy employed to confirm the structure of this compound derivatives?

- Methodological Answer : Key H-NMR signals for intermediates include aromatic protons in the δ 7.32–8.16 ppm range and alkyl/ether protons (e.g., δ 3.35 ppm for CH groups). For example, Compound IIB-4 (a derivative) shows δ 8.16 (s, 1H), 7.93 (m, 2H), and 1.06 ppm (t, 3H) for ethyl groups .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified under Hazard Class 6.1 (toxic) for transport, with Kemler No. 60. Lab handling requires PPE (gloves, goggles), ventilation, and avoidance of inhalation. Ecological toxicity data are limited, but its persistence and bioaccumulation potential should be assessed via log K values .

Advanced Research Questions

Q. How can microwave/ultrasound irradiation optimize esterification reactions involving this compound?

- Methodological Answer : Comparative studies show microwave-assisted esterification reduces reaction times (e.g., from 24 hours to 1–2 hours) and improves yields (15–20% increase) by enhancing dipole interactions. Ultrasound irradiation (20–40 kHz) achieves similar efficiency via cavitation-driven mixing. DFT calculations (B3LYP/6-311G(d,p)) correlate with experimental data, confirming transition-state stabilization .

Q. What computational methods validate the electronic effects of the trifluoromethyl group in this compound’s reactivity?

- Methodological Answer : Frontier molecular orbital (FMO) analysis using B3LYP/6-31G(d) reveals that the electron-withdrawing trifluoromethyl group lowers the LUMO energy, enhancing electrophilicity at the phenacyl carbon. Mulliken charge distributions and molecular electrostatic potential (MEP) maps further predict regioselectivity in nucleophilic substitutions .

Q. How do conflicting NMR data for intermediates arise, and how can they be resolved?

- Methodological Answer : Discrepancies in δ values (e.g., aromatic protons in MC1-1 vs. IIB-4) may stem from solvent effects (CDCl vs. DMSO-d) or substituent electronic environments. Redundant NMR techniques (e.g., C-NMR, HSQC) and X-ray crystallography are recommended for unambiguous assignment .

Q. What strategies mitigate byproduct formation during thiocarbonyl group installation using Lawesson’s reagent?

- Methodological Answer : Byproducts like disulfides form due to excess Lawesson’s reagent. Optimization involves stoichiometric control (1:1 molar ratio with substrate), inert atmospheres (N), and monitoring via TLC. Post-reaction quenching with saturated brine and ethyl acetate extraction minimizes impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。